

discovery and synthesis of MW-150 hydrochloride

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Compound of Interest

Compound Name: MW-150 hydrochloride

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An In-Depth Technical Guide to the Discovery and Synthesis of **MW-150 Hydrochloride**

Introduction

MW-150 hydrochloride (also known as MW01-18-150SRM hydrochloride) is a novel, central nervous system (CNS) penetrant, and orally active small molecule inhibitor developed for therapeutic intervention in neurodegenerative diseases, particularly Alzheimer's disease (AD). [1][2] It selectively targets the p38 alpha mitogen-activated protein kinase (p38 α MAPK), a key enzyme implicated in the pathophysiology of neuroinflammation and synaptic dysfunction associated with AD.[2][3] Developed by researchers at Northwestern University, MW-150 has progressed through preclinical studies and into human clinical trials, showing promise in attenuating disease-related pathologies.[3][4][5] This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of **MW-150 hydrochloride** for researchers and drug development professionals.

Chemical Properties and Identification

MW-150 hydrochloride is a synthetic organic compound with the following identifiers:

Property	Value	Reference
IUPAC Name	6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine;hydrochloride	[6]
Molecular Formula	C ₂₄ H ₂₄ ClN ₅	[6]
Molecular Weight	417.9 g/mol	[6]
Synonyms	MW01-18-150SRM hydrochloride, MW-150	[1][7]

Discovery and Rationale: Targeting p38α MAPK

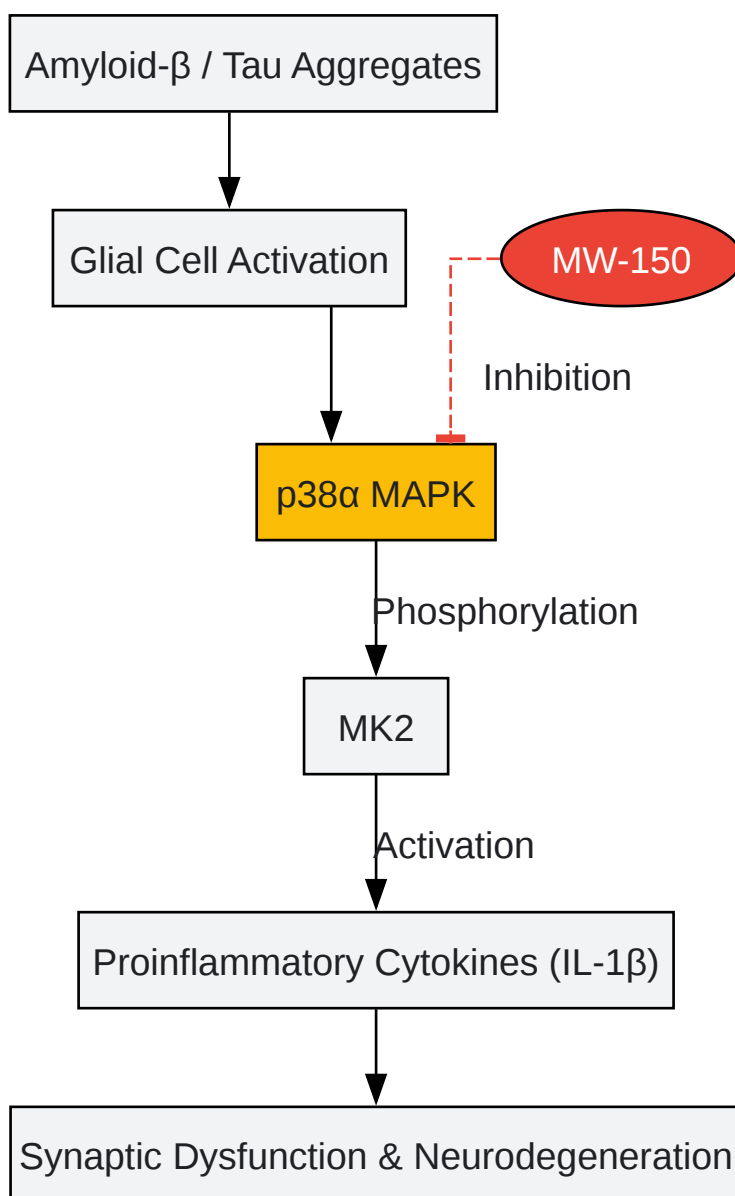
The discovery of MW-150 was driven by the growing body of evidence implicating chronic neuroinflammation in the progression of Alzheimer's disease.[2] The p38α MAPK, a stress-related serine/threonine protein kinase, is a critical regulator of the innate immune response and is found in both neurons and glial cells (astrocytes and microglia).[2][4]

In the context of AD, the accumulation of amyloid-β (Aβ) and phosphorylated tau protein aggregates leads to the over-activation of glial cells.[3] This sustained activation results in the excessive production and release of proinflammatory cytokines, such as Interleukin-1 beta (IL-1β), which contribute to neuronal damage, synaptic dysfunction, and cognitive decline.[2][3][7] The p38α MAPK pathway is a pivotal signaling cascade that governs the production of these inflammatory mediators.[2] Therefore, inhibiting p38α MAPK presents a strategic therapeutic approach to disrupt this cycle of neuroinflammation and protect against its detrimental effects. MW-150 was specifically designed as a highly selective, brain-penetrant inhibitor of p38α MAPK to mitigate these neuroinflammatory processes.[1][4]

Mechanism of Action

MW-150 hydrochloride functions as a selective inhibitor of p38α MAPK.[1] Its mechanism involves binding to the kinase and preventing the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MK2).[1][7] The phosphorylation of MK2 is a critical step in the signaling cascade that leads to the synthesis and release of proinflammatory cytokines. By inhibiting the upstream kinase, p38α, MW-150 effectively suppresses this inflammatory response in activated glial cells.[1][7] This targeted action

reduces cytokine overexpression, thereby protecting synapses and neuronal function from inflammatory damage.



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Caption: MW-150 Signaling Pathway Inhibition.

Quantitative Biological Data

The potency and selectivity of MW-150 have been characterized through various in vitro assays.

Parameter	Value	Description	Reference
Ki	101 nM	Inhibitor constant for p38 α MAPK.	[1] [7]
IC ₅₀ (MK2)	332 nM	Concentration for 50% inhibition of MK2 phosphorylation in activated glia.	[1] [7]
IC ₅₀ (IL-1 β)	936 nM	Concentration for 50% inhibition of IL-1 β production in activated glia.	[1] [7]

Synthesis of MW-150 Hydrochloride

MW-150 is a synthetic organic compound belonging to the pyridazine class of molecules.[\[2\]](#)[\[6\]](#) While detailed, step-by-step synthesis protocols are typically proprietary and found within patent literature, the structure, 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine, indicates a multi-step synthesis involving the coupling of substituted pyridazine, naphthalene, pyridine, and piperazine moieties. Such syntheses commonly employ modern cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to assemble the aromatic core, followed by functionalization and final salt formation with hydrochloric acid to yield the water-soluble hydrochloride salt.

Preclinical Efficacy

MW-150 has demonstrated significant efficacy in multiple preclinical mouse models of Alzheimer's disease, validating its therapeutic potential.

- **APP/PS1 Transgenic Mice:** In this amyloidosis model, daily oral administration of MW-150 (2.5 mg/kg) improved performance in cognitive tasks such as the radial arm water maze (RAWM) and contextual fear conditioning.[\[7\]](#)

- APP/PS Knock-in Mice: Treatment with MW-150 (2.5 mg/kg, i.p.) for 14 days resulted in cognitive performance indistinguishable from wild-type mice, demonstrating its ability to reverse existing deficits without overexpressing the amyloid precursor protein.[1][7]
- Mixed Pathology Model (5xFAD with hyperhomocysteinemia): In a model combining amyloid pathology with vascular damage, MW-150 treatment reduced behavioral impairments, attenuated synaptic loss, and decreased tau phosphorylation, providing proof-of-principle for its efficacy in the context of comorbid pathologies common in human AD patients.[5]

Importantly, these cognitive benefits were observed without affecting the overall amyloid plaque burden, supporting the hypothesis that MW-150's neuroprotective effects are mediated by the suppression of neuroinflammation and its downstream consequences on synaptic function.[2]

Clinical Development

Following promising preclinical results, MW-150, under development by Neurokin Therapeutics, has advanced into human clinical trials.[4]

- Phase 1: Safety and tolerability studies in healthy volunteers demonstrated that MW-150 was safe and well-tolerated, achieving desired blood levels after oral administration.[2][8]
- Phase 2: A Phase 2a study was initiated to evaluate the efficacy of MW-150 in patients with mild-to-moderate Alzheimer's disease, assessing its effects on cognitive performance, daily living activities, and blood biomarkers.[2][9]

Experimental Protocols

The following are generalized protocols for key assays used to characterize p38 α MAPK inhibitors like MW-150.

Protocol 1: In Vitro p38 α Kinase Inhibition Assay

Objective: To determine the inhibitor constant (K_i) of MW-150 against recombinant p38 α MAPK.

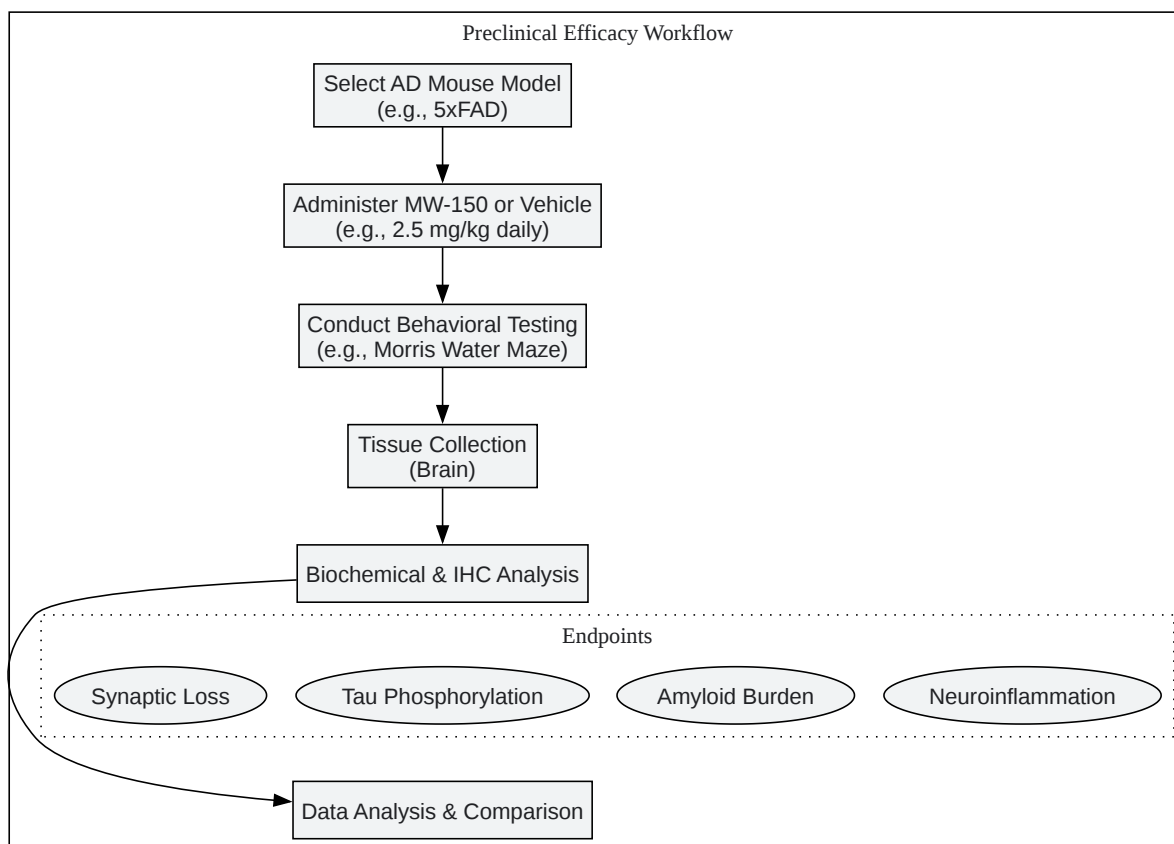
- Reagents: Recombinant human p38 α MAPK, kinase buffer, ATP, a suitable peptide substrate (e.g., ATF2), and **MW-150 hydrochloride**.

- Procedure: a. Prepare a series of dilutions of **MW-150 hydrochloride** in kinase buffer. b. In a microplate, combine the p38 α enzyme, the peptide substrate, and each dilution of MW-150. c. Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with ^{32}P or ^{33}P). d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). e. Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper). f. Quantify the amount of substrate phosphorylation using a scintillation counter or phosphorimager.
- Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration. Calculate the IC_{50} value, which can then be used with the Michaelis-Menten equation to determine the K_i .

Protocol 2: Glial Cell IL-1 β Production Assay

Objective: To measure the IC_{50} of MW-150 for the inhibition of IL-1 β production in activated glial cells.

- Cell Culture: Culture primary mixed glial cells or a microglial cell line (e.g., BV-2) in appropriate media.
- Procedure: a. Plate the cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of **MW-150 hydrochloride** for 1-2 hours. c. Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to activate the p38 α MAPK pathway and induce cytokine production. d. Incubate for a defined period (e.g., 6-24 hours). e. Collect the cell culture supernatant.
- Quantification: Measure the concentration of IL-1 β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis: Normalize the IL-1 β concentrations to a vehicle control. Plot the percentage of inhibition against the MW-150 concentration and fit the data to a dose-response curve to determine the IC_{50} value.



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